1,5-Dimethyl-1H-imidazo[4,5-F]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
147057-23-6 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.241 |
IUPAC Name |
1,5-dimethylimidazo[4,5-f]quinoline |
InChI |
InChI=1S/C12H11N3/c1-8-6-10-12(15(2)7-14-10)9-4-3-5-13-11(8)9/h3-7H,1-2H3 |
InChI Key |
UXQZFFUWQKNZBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1N=CC=C3)N(C=N2)C |
Synonyms |
1H-Imidazo[4,5-f]quinoline,1,5-dimethyl-(9CI) |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 1,5 Dimethyl 1h Imidazo 4,5 F Quinoline and Analogues
Design Principles for Structural Analogues
The design of structural analogues of 1,5-Dimethyl-1H-imidazo[4,5-f]quinoline is guided by the goal of optimizing interactions with specific biological targets. A key strategy involves modifying the heterocyclic core to explore different spatial arrangements and electronic properties. For instance, structure-activity studies on imidazo[4,5-f]quinoline derivatives have led to the exploration of regioisomeric pyrazolo[4,3-f]quinoline and pyrazolo[3,4-f]quinoline derivatives. nih.gov This approach aims to understand the importance of the nitrogen placement within the fused heterocyclic system for biological activity.
Another design principle involves the strategic placement of various substituents on the quinoline (B57606) and imidazole (B134444) rings. This allows for the probing of steric and electronic requirements of the target's binding site. The synthesis of derivatives with varied alkyl, aryl, and functional groups is a common approach to map the SAR and identify key interaction points. rsc.orgnih.gov For example, the introduction of amino substituents has been shown to play a crucial role in forming hydrogen bonds and electrostatic interactions with biological targets like G-quadruplexes in related quinoline derivatives. rsc.org The development of synthetic methodologies that allow for the versatile introduction of different residues is crucial for expanding the chemical space and discovering analogues with improved properties. researchgate.net
Positional and Substituent Effects on Molecular Interactions
The position and nature of substituents on the imidazo[4,5-f]quinoline scaffold have a profound impact on the molecule's interactions with its biological targets.
Impact of N-Methylation and Alkyl Substitutions
Methylation, particularly at the nitrogen and carbon positions of the imidazo[4,5-f]quinoline core, significantly influences biological activity. Studies on the mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline and its derivatives have demonstrated the critical role of methyl groups. nih.gov
The presence of a methyl group at the N-1 position of the imidazole ring is a strong determinant of activity. nih.gov Specifically for the target compound's parent structure, the 1,5-dimethyl-derivative of 2-aminoimidazo[4,5-f]quinoline was found to be more mutagenic than the corresponding 3,5-dimethyl-derivative. nih.gov This highlights the importance of the N-1 methylation for the observed activity. In contrast, the complete removal of the methyl group, resulting in the demethylated 2-aminoimidazo[4,5-f]quinoline, leads to a drastic reduction in mutagenicity. nih.gov
Furthermore, the position of alkyl groups on the quinoline ring also modulates activity. Introduction of a methyl group at position 4 was shown to enhance mutagenicity, whereas a methyl group at position 5 reduced it. nih.gov The most potent mutagen in this series was 2-amino-1,4-dimethylimidazo[4,5-f]quinoline. nih.gov In other related quinoline systems, bulky alkylamine side chains have also been shown to influence inhibitory activity against enzymes like 15-lipoxygenase. nih.gov
Table 1: Effect of Methyl Substitution on Mutagenicity of 2-aminoimidazo[4,5-f]quinoline Analogues Data extracted from a study on Salmonella typhimurium TA98 with S9 mix. nih.gov
| Compound | Mutagenicity (revertants/nmol) |
|---|---|
| 2-Amino-1,4-dimethylimidazo[4,5-f]quinoline | 159,000 |
| 1,5-Dimethyl-derivative (of 2-aminoimidazo[4,5-f]quinoline) | More mutagenic than 3,5-dimethyl |
| 3,5-Dimethyl-derivative (of 2-aminoimidazo[4,5-f]quinoline) | Less mutagenic than 1,5-dimethyl |
| 2-Aminoimidazo[4,5-f]quinoline (demethylated) | 55 |
Influence of Heterocyclic and Aromatic Moiety Modifications
Modifications to the core heterocyclic structure and appended aromatic groups are key strategies in SAR studies. Replacing the imidazole ring of the imidazo[4,5-f]quinoline system with a regioisomeric pyrazole (B372694) ring has yielded compounds with potent in vivo effects. nih.gov Specifically, pyrazolo[3,4-f]quinoline derivatives were identified as potent immunostimulants, whereas the regioisomeric pyrazolo[4,3-f]quinoline derivatives were inactive. nih.gov This demonstrates the critical importance of the precise arrangement of heteroatoms in the fused ring system for biological activity.
In the broader context of quinoline-based heterocycles, the nature of substituents on attached aromatic rings significantly influences activity. For instance, in a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, 4-(3,5-Dichlorophenylamino) substitution produced significant allosteric enhancement at the A3 adenosine (B11128) receptor. nih.gov The installation of the quinoline ring in various chemical architectures is a recognized strategy for tuning anticancer effects. nih.gov Studies on quinazolone derivatives have shown that amino substituents are crucial for interactions with biological targets through hydrogen bonding and electrostatic forces. rsc.org
Elucidation of Key Pharmacophoric Features for Target Binding
A pharmacophore model for imidazoquinoline derivatives highlights several key features essential for target binding. The planar, fused heterocyclic ring system forms the core scaffold, often participating in π-π stacking interactions with aromatic residues in a binding pocket. acs.org
The nitrogen atoms within the imidazo[4,5-f]quinoline core are critical pharmacophoric elements, acting as hydrogen bond acceptors. nih.gov For instance, in related quinoline derivatives targeting MCHR1, a basic quinoline nitrogen was found to engage in a crucial ionic interaction (salt bridge) with an aspartate residue. nih.gov The N-1 position of the imidazole ring and the quinoline nitrogen are key points for interaction.
Substituents provide additional interaction points. The methyl groups of this compound likely occupy specific hydrophobic pockets within the target protein. The importance of the N-1 methyl group suggests it is a key feature for potent activity. nih.gov In related systems, such as 1H-imidazo[4,5-c]quinolin-4-amines, bulky hydrophobic groups at the 2-position, like adamantyl, were found to be favorable for allosteric modulation, indicating the presence of a large hydrophobic binding site. nih.gov The ability to act as a hydrogen bond donor or acceptor strongly influences the interaction between the molecule and its target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative structure-activity relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. For quinoline derivatives, QSAR models have been developed to predict activity against various targets. nih.govresearchgate.net These models typically use multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN) to establish a mathematical relationship between physicochemical descriptors and biological activity. researchgate.net
The process involves calculating a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. For example, a QSAR study might use descriptors like cLogP (lipophilicity), total surface area (TSA), molecular weight, and shape indices. neliti.com To handle the large number of descriptors and avoid overfitting, methods like the least absolute shrinkage and selection operator (lasso) are used for descriptor selection prior to building the regression model. nih.gov
The resulting QSAR models can be expressed as equations that predict the biological activity of new, untested compounds. neliti.com These models help in understanding which structural features are most important for activity and guide the design of more potent analogues, thereby reducing the cost and time associated with synthesizing and testing new compounds. nih.gov The validity and predictive power of a QSAR model are assessed through internal and external validation techniques. nih.gov
Molecular and Cellular Mechanistic Investigations of 1,5 Dimethyl 1h Imidazo 4,5 F Quinoline
Interactions with Toll-like Receptors (TLRs)
Toll-like receptors are a class of proteins that play a key role in the innate immune system. Many imidazoquinoline derivatives are known to be potent agonists of TLR7 and TLR8, leading to the induction of immune responses.
TLR7 and TLR8 Agonism and Downstream Signaling Pathways
There are no specific studies available in the scientific literature that detail the interaction of 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline with Toll-like Receptor 7 (TLR7) or Toll-like Receptor 8 (TLR8). Consequently, information regarding its potential agonistic or antagonistic activity, binding affinity, and the subsequent activation of downstream signaling pathways such as the MyD88-dependent pathway, is not available.
Induction of Cytokine Expression at a Molecular Level
Consistent with the lack of data on TLR engagement, there is no research detailing the induction of cytokine expression at a molecular level by this compound. Studies investigating its ability to induce the transcription and translation of cytokines such as interferons (IFNs), tumor necrosis factor-alpha (TNF-α), or interleukins (ILs) have not been published.
Enzyme and Receptor Modulatory Activities
The imidazoquinoline scaffold is known to be a versatile structure in medicinal chemistry, with various derivatives showing activity against different enzymes and receptors.
Kinase Inhibition Profiles
No specific kinase inhibition profiles for this compound have been reported in the scientific literature. There is no available data on its activity against specific kinases, its IC50 values, or its mode of inhibition (e.g., competitive, non-competitive).
DNA/RNA Interaction Studies and Replication Interference Mechanisms
There are no published studies on the interaction of this compound with DNA or RNA. Investigations into its potential to intercalate, form adducts, or otherwise interfere with nucleic acid replication or transcription are absent from the available literature.
Molecular Basis of Biological Effects
No specific data is available in the search results for this compound.
Modulation of Cellular Pathways
No specific data is available in the search results for this compound.
Protein Binding and Interaction Studies
No specific data is available in the search results for this compound.
Computational and Theoretical Studies on 1,5 Dimethyl 1h Imidazo 4,5 F Quinoline
Molecular Docking and Ligand-Protein Interaction Profiling
No molecular docking studies specifically investigating the interactions of 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline with any protein targets were identified in the public domain.
Molecular Dynamics Simulations for Conformational Analysis and Binding
There are no available reports on molecular dynamics simulations performed to analyze the conformational landscape or binding dynamics of this compound.
Quantum Chemical Calculations and Electronic Structure Analysis
Specific quantum chemical calculations, such as Density Functional Theory (DFT) analyses, to determine the electronic properties, orbital energies, or reactivity descriptors for this compound have not been published.
Prediction of Molecular Properties for Research Applications
While predictive models for physicochemical properties are widely used, no studies presenting predicted molecular properties (e.g., solubility, lipophilicity, ADMET characteristics) specifically for this compound were found.
Cheminformatics and Data-Driven Approaches for Scaffold Exploration
No cheminformatics or quantitative structure-activity relationship (QSAR) studies that include this compound within their datasets or as a subject of scaffold exploration have been identified.
Advanced Research Applications and Future Directions for 1,5 Dimethyl 1h Imidazo 4,5 F Quinoline
Development as Research Probes for Biological Systems
The imidazoquinoline scaffold is a valuable tool for developing molecular probes to investigate and understand complex biological processes. By attaching fluorophores to these molecules, researchers can create agents that allow for the visualization and tracking of cellular components and pathways.
A primary application has been in immunology, particularly in studying Toll-like receptors (TLRs), which are crucial components of the innate immune system. binghamton.edu For instance, fluorescently-labeled imidazoquinoline analogues that retain TLR7-agonistic activity have been synthesized. nih.gov These probes are instrumental in examining the distribution and trafficking of TLR7 within cells. nih.gov Experiments using these fluorescent conjugates in murine macrophage cell lines have shown a distinct perinuclear localization, which aligns with the known endosomal location of TLR7. nih.gov
Furthermore, the development of 1H-imidazo[4,5-c]quinoline-based kinase inhibitors has provided probes to study diseases like African Sleeping Sickness, caused by Trypanosoma brucei. acs.org The compound NVP-BEZ235, a potent inhibitor of human PI3K and mTOR kinases, was used as a starting point to develop analogs with high potency against the parasite. acs.org These compounds serve as research tools to explore the role of specific kinases in the parasite's life cycle and to identify potential drug targets. acs.org Lipidomic analysis has suggested that these compounds exert their anti-trypanosomal effects, at least in part, by inhibiting lipid kinases. acs.org
The versatility of the imidazoquinoline core is also evident in the development of probes for virology. A derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, was synthesized and studied as a potential probe and inhibitor for the SARS-CoV-2 virus, demonstrating the platform's adaptability for investigating new therapeutic areas. nih.gov
Application in Chemical Biology and Tool Compound Development
Chemical biology relies on the creation of specific molecular tools to modulate and study biological functions. The imidazoquinoline framework is highly amenable to synthetic modification, allowing for the development of potent and selective tool compounds.
The synthesis of TLR7-active imidazoquinolines with an N1-(4-aminomethyl)benzyl substituent has created a convenient precursor for covalently attaching various functional groups, such as fluorophores, without a significant loss of biological activity. nih.gov This modular approach has yielded a set of tool compounds with varying fluorescent properties (e.g., conjugates with fluorescein (B123965) isothiocyanate, rhodamine B isothiocyanate, and BODIPY-TR-cadaverine) that help dissect cellular uptake and distribution. nih.gov Flow cytometry experiments using these tools have revealed differential uptake in B cells and NK cells compared to T lymphocytes, providing a potential explanation for the varied immunological responses observed. nih.gov
In the pursuit of new therapeutics for diseases like African Sleeping Sickness, researchers have systematically modified the 1H-imidazo[4,5-c]quinoline scaffold to establish clear structure-activity relationships (SAR). acs.org Through various cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Negishi, a library of analogs was created to improve solubility, reduce host cell toxicity, and enhance selectivity over human kinases. acs.org This work has led to the identification of several promising lead compounds for further development. acs.org Similarly, structural modifications of the imiquimod (B1671794) analogue, 1H-imidazo[4,5-c]quinoline, have been undertaken to develop potent suppressors of tumor necrosis factor-alpha (TNF-alpha), demonstrating the scaffold's utility in creating targeted immunomodulators. nih.gov
| Tool Compound Application | Scaffold | Key Modification/Feature | Research Goal | Citation |
| TLR7 Probing | Imidazoquinoline | Covalent attachment of fluorophores (FITC, Rhodamine B) | Visualize endosomal distribution of TLR7; study differential uptake in immune cells. | nih.gov |
| Anti-trypanosomal Leads | 1H-Imidazo[4,5-c]quinoline | Cross-coupling reactions to create analogs of NVP-BEZ235 | Improve solubility and selectivity; establish structure-activity relationships. | acs.org |
| TNF-alpha Suppression | 1H-Imidazo[4,5-c]quinoline | Modification of 1-, 2-, and 4-substituents | Develop small-molecule TNF-alpha suppressors and establish SAR. | nih.gov |
Exploration in Materials Science and Optoelectronics
The rigid, planar structure and inherent photophysical properties of fused heterocyclic systems like imidazoquinolines make them attractive candidates for applications in materials science, particularly in the field of optoelectronics. Research into the closely related imidazo[1,5-a]quinoline (B8571028) and imidazo[1,5-a]pyridine (B1214698) scaffolds has revealed significant potential.
Derivatives of imidazo[1,5-a]quinolines have been characterized as having promising photoluminescent properties, including high quantum yields and good stability. researchgate.net These characteristics are highly desirable for use as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net Researchers have demonstrated that the quantum yield of these compounds can be tuned by altering the residues at different positions on the molecule, although a clear, predictable trend has yet to be fully established. researchgate.net One specific imidazo[1,5-a]quinoline derivative has been successfully used as a dopant in a blue light-emitting OLED, confirming its suitability for such applications. researchgate.net
The broader family of imidazo[1,5-a]pyridines is also recognized for its utility in developing emissive compounds for optoelectronics and other fields. nih.gov These scaffolds are noted for their compact shape, photo/thermal stability, and significant Stokes shift (the difference between the absorption and emission maxima), which is a useful property for applications like down-shifting conversion. nih.govmdpi.com The synthesis of these compounds is often straightforward and scalable. nih.gov While direct research on 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline in this area is less documented, the promising results from its isomers strongly suggest its potential as a valuable component in the design of new smart materials. researchgate.netnih.gov
Bio-imaging and Sensing Applications
The intrinsic fluorescence of the imidazoquinoline core is a key feature driving its use in bio-imaging and the development of chemical sensors. wisdomlib.org The ability of these molecules to emit light upon excitation allows for high-contrast imaging of biological samples. nih.govwisdomlib.org
A series of fluorescent probes based on the imidazo[1,5-a]pyridine moiety have been specifically designed and synthesized for cell imaging. researchgate.net These molecules were engineered with carboxylic functional groups to increase water solubility and provide a site for conjugation. researchgate.net When tested on both plant seedlings and mouse fibroblast cells, these compounds showed good cell permeability and were effectively internalized, retaining a strong fluorescence in aqueous environments. researchgate.net
Fluorescent imidazoquinoline conjugates have been successfully used to perform fluorescence microscopy on murine macrophage cells. nih.gov These imaging experiments provided visual confirmation that the compounds are internalized and localize in the endosomal compartment, which is critical for their interaction with targets like TLR7. nih.gov The photophysical properties of these probes, such as their absorption and emission spectra, are central to their function. mdpi.com Many of these compounds exhibit a wide Stokes shift, which is advantageous in imaging as it helps to reduce background noise and improve signal clarity. mdpi.com The solvatochromic behavior of some derivatives—a change in their optical properties depending on the polarity of their environment—makes them suitable as probes for studying cell membranes, as their fluorescence can report on local membrane dynamics, hydration, and fluidity. nih.govmdpi.com
| Probe Type | Target Application | Key Property | Outcome | Citation |
| Fluorescent Imidazoquinoline Conjugates | Cellular Uptake & Localization | Perinuclear fluorescence | Confirmed endosomal distribution of TLR7 in macrophages. | nih.gov |
| Imidazo[1,5-a]pyridine Dyes | General Cell Imaging | Water solubility, cell permeability | Efficiently internalized in plant and mouse cells with strong fluorescence. | researchgate.net |
| Solvatochromic Imidazo[1,5-a]pyridine Probes | Cell Membrane Studies | Fluorescence changes with solvent polarity | Successful intercalation into lipid bilayers, allowing study of membrane properties. | mdpi.com |
Unexplored Research Avenues and Gaps in Understanding the Compound's Molecular Role
Despite the significant progress in applying imidazoquinoline derivatives, several research avenues remain unexplored, and gaps persist in the fundamental understanding of their molecular interactions.
One major gap is the elucidation of the precise molecular targets for certain imidazoquinoline activities. For example, researchers have discovered C7-methoxycarbonyl derivatives of imiquimod that stimulate cytokine production, including high levels of IL-1β, but do so independently of TLR7 and TLR8 activation. nih.gov The mode of action for these compounds is currently unknown, presenting a significant opportunity to discover novel pathways in immune activation. nih.gov
While structure-activity relationship (SAR) studies have been fruitful, there is still a need to refine these models. acs.orgnih.gov For imidazo[1,5-a]quinolines developed for optoelectronics, a clear trend linking specific chemical substitutions to photophysical properties like quantum yield has not been fully established, hindering the rational design of new materials. researchgate.net For therapeutic tool compounds, further work is needed to improve selectivity and minimize off-target effects to create more precise molecular probes. acs.org
The potential of this compound itself, as opposed to its more commonly studied isomers, is largely uncharted territory. Its specific photophysical properties, binding affinities for various biological targets, and suitability for materials science applications have not been deeply investigated. Future research should focus on the direct synthesis and characterization of this and other less-studied isomers to fully map the chemical space and unlock the unique potential of the broader imidazoquinoline family. researchgate.netrsc.org
Q & A
Q. What are the established synthetic routes for 1,5-Dimethyl-1H-imidazo[4,5-F]quinoline and its derivatives?
The synthesis typically begins with 6-nitro-quinoline-5-amine, which is reduced using SnCl₂ in acidic aqueous ethanol to yield quinoline-5,6-diamine . Subsequent condensation with aromatic aldehydes forms Schiff base intermediates (N⁶-benzylidene derivatives), followed by iodine-mediated cyclization in DMF to generate the imidazo[4,5-f]quinoline core . N-Methylation with dimethyl sulfate and NaOH in ethanol produces the final 1,5-dimethyl derivatives. Key steps require reflux conditions, TLC monitoring, and recrystallization for purity .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Structural confirmation relies on:
- ¹H NMR : Peaks at δ 3.21 (s, CH₃) confirm N-methylation, while aromatic protons appear between δ 7.18–7.76 .
- IR Spectroscopy : Absorbance at ~1610 cm⁻¹ (C=N stretch) and ~2984 cm⁻¹ (C-H of CH₃) validate the imidazole ring and methyl groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 259 for 1-methyl derivatives) and fragmentation patterns confirm molecular weight and substituents .
Q. What standard protocols exist for evaluating the antimicrobial activity of this compound?
Antimicrobial assays often use:
- Broth Microdilution : Minimum Inhibitory Concentration (MIC) is determined against bacterial/fungal strains (e.g., E. coli, S. aureus) .
- Agar Diffusion : Zone-of-inhibition measurements validate activity. Data are analyzed using ANOVA with post-hoc tests (e.g., Fisher’s LSD) to compare means .
- Positive Controls : Compounds like ciprofloxacin are included to benchmark efficacy .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of N-methylated derivatives?
- Solvent Selection : Absolute ethanol enhances solubility during N-methylation, while DMF aids recrystallization .
- Stoichiometry : A 1:1.5 molar ratio of dimethyl sulfate to imidazole precursor minimizes side products .
- Reaction Monitoring : TLC (e.g., silica gel, ethyl acetate/hexane eluent) ensures reaction completion before workup .
- Temperature Control : Room-temperature stirring (2–3 hours) prevents thermal degradation .
Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina model interactions with receptors (e.g., benzodiazepine receptors) using crystallographic data .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., electron-withdrawing groups) with bioactivity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time .
Q. How should conflicting data regarding the mutagenic potential of this compound be analyzed across different experimental models?
- Model-Specific Factors : Variations in Salmonella typhimurium TA98 assays (e.g., metabolic activation with S9 mix) vs. mammalian cell models (e.g., Ah receptor responsiveness) may explain discrepancies .
- Dose-Response Analysis : Linear vs. threshold models differentiate genotoxic mechanisms .
- Adduct Quantification : LC-MS/MS measures DNA adduct levels (e.g., colon vs. liver tissues) to resolve tissue-specific toxicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
